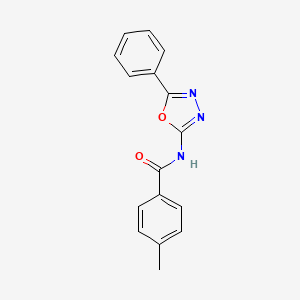

4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

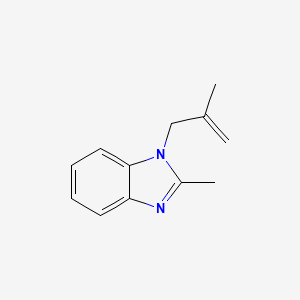

“4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the condensation of appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride . This process leads to dehydrative cyclization and yields various 1,3,4-oxadiazole derivatives .

Scientific Research Applications

Synthesis and Anticancer Applications

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized, exhibiting moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives showed higher activity than the reference drug, etoposide, highlighting their potential as anticancer agents (Ravinaik et al., 2021).

Antimycobacterial Screening

New N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. Two compounds showed promising lead molecule potential with low minimum inhibitory concentrations (MICs) and no toxicity against a normal cell line, indicating their suitability for further drug development (Nayak et al., 2016).

Biological Activity of Benzamide Derivatives

The synthesis of N-aryl-4-(5-methyl-[l,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from 3-(4-carboxy)phenylsydnone led to compounds exhibiting higher antimicrobial activity compared to reference drugs. This highlights the potential of such compounds in antimicrobial applications (Latthe & Badami, 2007).

Antimicrobial Screening

In an effort to discover new pharmacologically active molecules, various N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides were synthesized and evaluated for their antimicrobial activities. Certain compounds showed considerable potential antibacterial and antifungal activities (Desai et al., 2016).

Mechanism of Action

Target of Action

It is known that 1,3,4-oxadiazole derivatives, which include 4-methyl-n-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, have been studied for their broad range of chemical and biological properties . They have been reported to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase, and many of the proteins that contribute to cancer cell proliferation .

Mode of Action

It is known that 1,3,4-oxadiazole derivatives interact with their targets, leading to changes in cellular processes . For instance, some oxadiazole derivatives have been found to inhibit the enzyme prostaglandin endoperoxidase, thus suppressing prostaglandin biosynthesis .

Biochemical Pathways

For example, some oxadiazole derivatives have been found to modulate the Wnt signaling pathway .

Pharmacokinetics

It has been suggested that some 1,3,4-oxadiazole derivatives have high oral bioavailability .

Result of Action

It is known that 1,3,4-oxadiazole derivatives can have various biological activities, such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Future Directions

The synthesis of novel 1,3,4-oxadiazole derivatives and investigation of their chemical properties and biological behavior has accelerated in the last two decades . Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum and have become an important construction motif for the development of new drugs . Therefore, further refinement of 1,3,4-oxadiazole as anti-infective agents is a promising direction for future research .

Properties

IUPAC Name |

4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-11-7-9-12(10-8-11)14(20)17-16-19-18-15(21-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYLLZLNTLAERH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)amino)-1H-pyrazol-1-YL)acetic acid](/img/structure/B2436388.png)

![Ethyl 1-({5-[(3-methylbutanoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2436390.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2436391.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2436398.png)

![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane-6-sulfonyl fluoride](/img/structure/B2436399.png)

![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436402.png)

![1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2436403.png)

![Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436405.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide](/img/structure/B2436407.png)

![Sodium;2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/no-structure.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2436410.png)